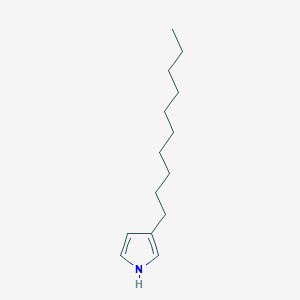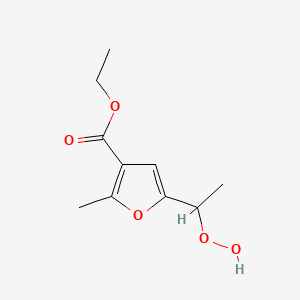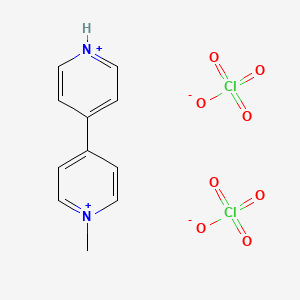
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) is a chemical compound known for its unique structure and properties. It is primarily used in various scientific research applications due to its ability to form stable complexes with metal ions. This compound is also utilized in the synthesis of other chemical compounds and has significant industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) typically involves the reaction of ethylenediamine with ethylene oxide in the presence of a catalyst. The reaction conditions include maintaining a temperature of around 80-100°C and a pressure of 1-2 atm. The reaction is carried out in a solvent such as water or ethanol to facilitate the process.
Industrial Production Methods
In industrial settings, the production of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) is scaled up using continuous flow reactors. This method ensures a consistent and high yield of the product. The reaction conditions are optimized to achieve maximum efficiency, and the product is purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Various alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of substituted ethanebis(thioamide) derivatives
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to form stable complexes with metal ions, which are useful in catalysis and metal extraction.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its ability to form stable cross-linked structures.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) involves its ability to form stable complexes with metal ions. The hydroxyl and thioamide groups in the compound coordinate with metal ions, forming chelates. These chelates are stable and can be used in various catalytic and extraction processes. The molecular targets include metal ions such as copper, nickel, and palladium, and the pathways involved are primarily related to metal ion coordination and stabilization.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine
- N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) is unique due to its thioamide groups, which provide additional coordination sites for metal ions compared to similar compounds. This enhances its ability to form more stable and diverse metal complexes, making it more versatile in various applications.
Propiedades
Número CAS |
137103-08-3 |
|---|---|
Fórmula molecular |
C10H20N2O4S2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrakis(2-hydroxyethyl)ethanedithioamide |
InChI |
InChI=1S/C10H20N2O4S2/c13-5-1-11(2-6-14)9(17)10(18)12(3-7-15)4-8-16/h13-16H,1-8H2 |
Clave InChI |
BBAQBYCDNWCUEH-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N(CCO)C(=S)C(=S)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)
methanone](/img/structure/B14281915.png)

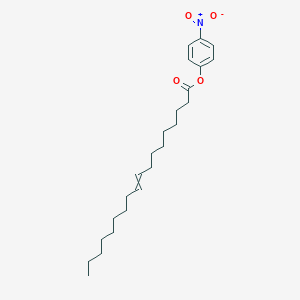
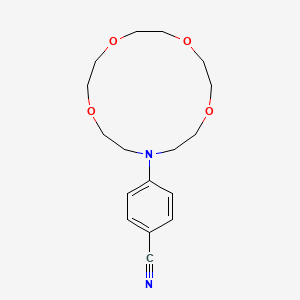
![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
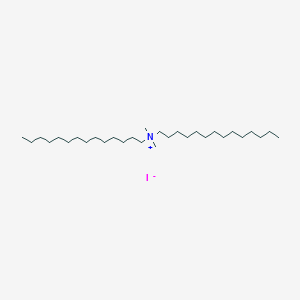
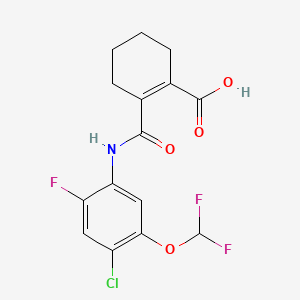
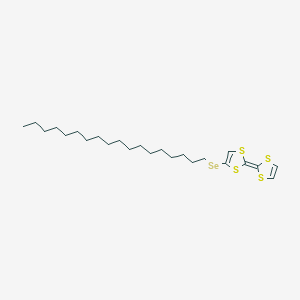
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)
